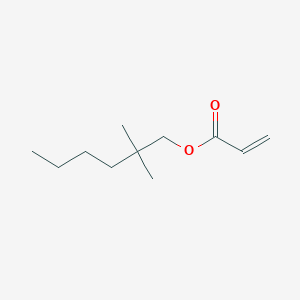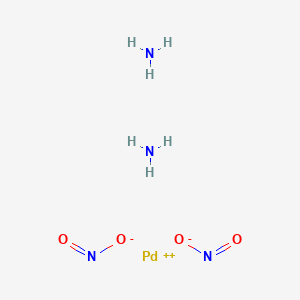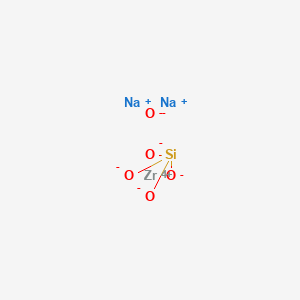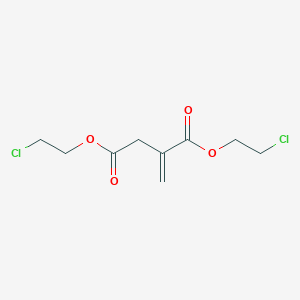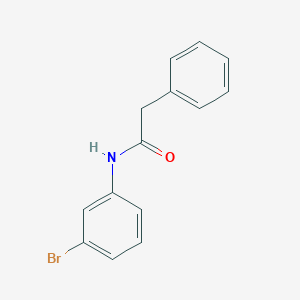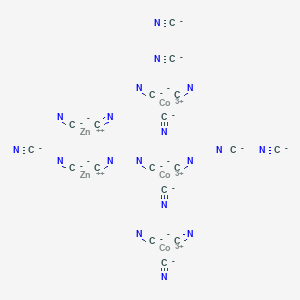
dizinc;cobalt(3+);octadecacyanide
Descripción general
Descripción
dizinc;cobalt(3+);octadecacyanide, also known as zinc hexacyanocobaltate, is a coordination compound that features cobalt in a +3 oxidation state coordinated to six cyanide ligands, forming a complex anion. This anion is paired with zinc cations in a 2:3 ratio. The compound is known for its unique structural and chemical properties, making it of interest in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc hexacyanocobaltate typically involves the reaction of cobalt(III) salts with cyanide ions in the presence of zinc salts. A common method includes dissolving cobalt(III) chloride and potassium cyanide in water, followed by the addition of zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of zinc hexacyanocobaltate may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Zinc hexacyanocobaltate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the cobalt center can be reduced or oxidized depending on the reaction conditions.
Substitution: Cyanide ligands in the complex can be substituted by other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the cobalt center.
Reducing Agents: Such as sodium borohydride, can reduce the cobalt center.
Ligand Substitution: Reactions can be carried out using ligands like ammonia or phosphines under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(IV) complexes, while reduction may yield cobalt(II) complexes. Ligand substitution can result in a variety of new coordination compounds .
Aplicaciones Científicas De Investigación
Zinc hexacyanocobaltate has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential use in biological systems, such as enzyme mimetics and biosensors.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in electrochemical applications, such as batteries and electroplating.
Mecanismo De Acción
The mechanism of action of zinc hexacyanocobaltate involves its ability to coordinate with various substrates and participate in redox reactions. The cobalt center can undergo changes in oxidation state, facilitating electron transfer processes. The cyanide ligands can also interact with other molecules, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Potassium hexacyanocobaltate(III): Similar structure but with potassium cations instead of zinc.
Sodium hexacyanocobaltate(III): Similar structure but with sodium cations.
Calcium hexacyanocobaltate(III): Similar structure but with calcium cations.
Uniqueness
Zinc hexacyanocobaltate is unique due to the presence of zinc cations, which can influence the compound’s solubility, stability, and reactivity.
Propiedades
IUPAC Name |
dizinc;cobalt(3+);octadecacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/18CN.3Co.2Zn/c18*1-2;;;;;/q18*-1;3*+3;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTFNYWVAOTQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3].[Co+3].[Co+3].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18Co3N18Zn2-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17632-85-8 (Parent) | |
| Record name | Zinc hexacyanocobaltate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001014781 | |
| Record name | Zinc hexacyanocobaltate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14049-79-7 | |
| Record name | Zinc hexacyanocobaltate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobaltate(3-), hexakis(cyano-.kappa.C)-, zinc (2:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc hexacyanocobaltate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



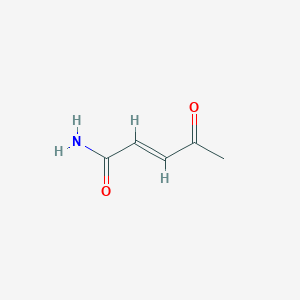
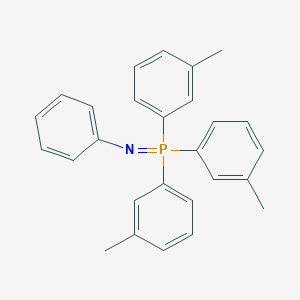

![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)

